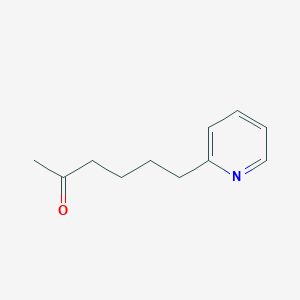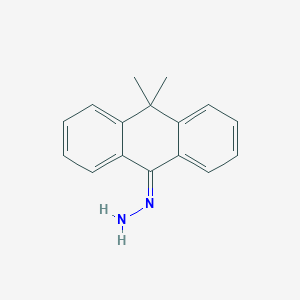
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine typically involves the reaction of 10,10-dimethylanthracen-9(10H)-one with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone product. The general reaction scheme is as follows:
Starting Material: 10,10-Dimethylanthracen-9(10H)-one
Reagent: Hydrazine
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or methanol are commonly used. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the parent ketone.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can regenerate the parent ketone.
Applications De Recherche Scientifique
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,10-Dimethylanthracen-9(10H)-one: The parent ketone from which the hydrazone is derived.
9,10-Dimethylanthracene: A related polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other anthracene derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90624-29-6 |
|---|---|
Formule moléculaire |
C16H16N2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(10,10-dimethylanthracen-9-ylidene)hydrazine |
InChI |
InChI=1S/C16H16N2/c1-16(2)13-9-5-3-7-11(13)15(18-17)12-8-4-6-10-14(12)16/h3-10H,17H2,1-2H3 |
Clé InChI |
XXQIUBGDROIDDE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=NN)C3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)



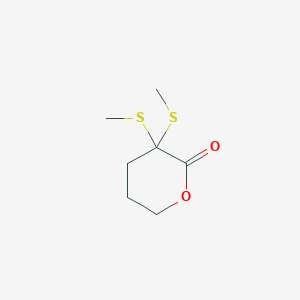
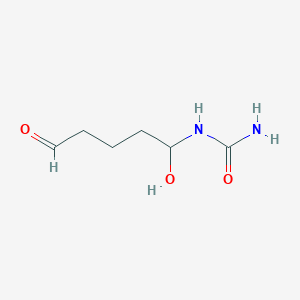
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
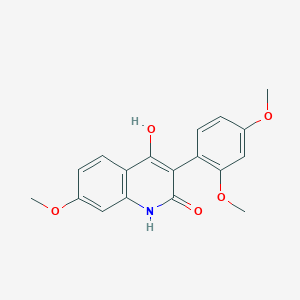


![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
